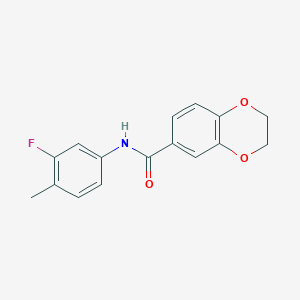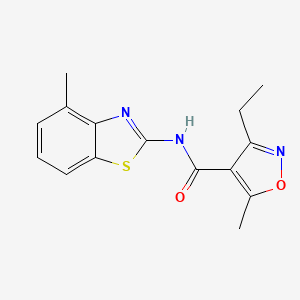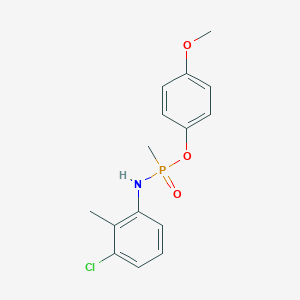
1-(4-iodobenzoyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-iodobenzoyl)indoline, also known as 4-IBP, is a chemical compound that has shown potential in scientific research. It is a derivative of indoline and has been synthesized for its potential applications in various fields.
科学研究应用
1-(4-iodobenzoyl)indoline has been used in various scientific research applications. It has been studied for its potential as an inhibitor of tubulin polymerization, which is important in cancer research. It has also been studied for its potential as a photosensitizer in photodynamic therapy, which is a treatment for cancer and other diseases. Additionally, 1-(4-iodobenzoyl)indoline has been studied for its potential as a fluorescent probe for imaging biological systems.
作用机制
The mechanism of action of 1-(4-iodobenzoyl)indoline is not fully understood. However, it has been suggested that it may act as an inhibitor of tubulin polymerization by binding to the colchicine binding site of tubulin. This could lead to disruption of microtubule dynamics, which is important in cell division and proliferation. Additionally, 1-(4-iodobenzoyl)indoline may act as a photosensitizer by producing reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-iodobenzoyl)indoline has cytotoxic effects on cancer cells and can induce cell cycle arrest. It has also been shown to have low toxicity in normal cells. In addition, 1-(4-iodobenzoyl)indoline has been shown to have fluorescent properties, making it useful for imaging biological systems.
实验室实验的优点和局限性
One advantage of using 1-(4-iodobenzoyl)indoline in lab experiments is its potential as a fluorescent probe for imaging biological systems. Additionally, its potential as an inhibitor of tubulin polymerization and a photosensitizer make it a promising candidate for cancer research. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, further studies are needed to fully understand its toxicity and potential side effects.
未来方向
There are several future directions for research on 1-(4-iodobenzoyl)indoline. One area of focus could be further understanding its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research could be done to optimize its fluorescent properties for use in imaging biological systems. Finally, studies could be done to better understand its potential side effects and toxicity, which would be important for its development as a therapeutic agent.
合成方法
The synthesis of 1-(4-iodobenzoyl)indoline involves the reaction of 4-iodobenzoic acid with indoline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization. This method has been successfully used by researchers to produce 1-(4-iodobenzoyl)indoline for scientific research purposes.
属性
IUPAC Name |
2,3-dihydroindol-1-yl-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRMVARJIJFXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)
![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)

![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)

![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)